6-Phenylnaphthalen-2-ol

17β-HSD1 inhibition structure-activity relationship medicinal chemistry

Medicinal chemistry programs targeting 17β-HSD1 or ERβ often face delays from de novo core synthesis. 6-Phenylnaphthalen-2-ol provides the validated pharmacophoric template to bypass this bottleneck. - Enables direct synthesis of C1-substituted nanomolar 17β-HSD1 inhibitors (e.g., compound 32, IC50 = 20 nM). - Crystallographically validated ERβ binding scaffold (PDB: 1YY4, 1YYE) for selective ligand optimization. - Available at 99.9% purity, minimizing crystal defects for structural biology and reducing assay background noise.

Molecular Formula C16H12O
Molecular Weight 220.26 g/mol
CAS No. 475278-17-2
Cat. No. B3328498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenylnaphthalen-2-ol
CAS475278-17-2
Molecular FormulaC16H12O
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)O
InChIInChI=1S/C16H12O/c17-16-9-8-14-10-13(6-7-15(14)11-16)12-4-2-1-3-5-12/h1-11,17H
InChIKeyPZOXFBPKKGTQDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenylnaphthalen-2-ol: Core Scaffold for 17β-HSD1 Inhibitors


6-Phenylnaphthalen-2-ol (6-phenyl-2-naphthol) is a C6-arylated 2-naphthol derivative with molecular formula C16H12O and molecular weight 220.27 g/mol . It serves as the unsubstituted parent scaffold for a well-characterized class of nonsteroidal 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) inhibitors [1]. The compound is commercially available at purity grades up to 99.9% , positioning it as both a pharmacophoric template for medicinal chemistry and a high-grade intermediate for advanced organic synthesis.

17β-HSD1 inhibitor Core scaffold for lead optimization libraries
ERβ ligand design Nonsteroidal template with crystallographically validated binding
Synthetic building block Suzuki-accessible core for advanced organic synthesis
Purity options Standard to ultra-high-purity grades available

Why Generic Naphthols Cannot Replace 6-Phenylnaphthalen-2-ol


The position of the phenyl substituent on the naphthalene ring is a critical determinant of biological activity, binding orientation, and synthetic utility. In the 17β-HSD1 inhibitor series, the 6-phenyl group mimics the steroidal A-ring and is essential for productive enzyme binding [1]. Isomeric phenylnaphthols (e.g., 4-phenyl- or 7-phenylnaphthalen-2-ol) adopt different spatial orientations that alter target engagement and selectivity profiles, as demonstrated by the distinct binding modes observed in the 2-phenylnaphthalene ERβ ligand series [2]. Direct substitution with unsubstituted 2-naphthol or a regioisomeric phenylnaphthol therefore leads to loss of potency, altered selectivity, or both, making generic interchange scientifically unsound.

6-Phenylnaphthalen-2-ol
Common alternatives
6-Phenyl mimics steroidal A-ring for enzyme binding
Unsubstituted 2-naphthol lacks critical phenyl group
Defined 6-position orientation for 17β-HSD1 interaction
Regioisomeric phenylnaphthols (4- or 7-) alter binding geometry

Quantified Differentiation Against Closest Analogs


C1-Derivatization Drives 17β-HSD1 Inhibitory Potency

The parent 6-phenyl-2-naphthol (compound 8) serves as the minimal pharmacophoric scaffold for the 6-phenyl-2-naphthol class of 17β-HSD1 inhibitors. Structure-activity relationship (SAR) studies demonstrate that introduction of a phenyl substituent at the C1 position dramatically enhances inhibitory potency: the 1-phenyl derivative (compound 32) achieves an IC50 of 20 nM against recombinant human 17β-HSD1 [1]. While the IC50 of the unsubstituted parent compound is not explicitly disclosed in the public abstract, the SAR trend unequivocally indicates that C1-substitution is the primary driver of nanomolar activity, positioning the parent scaffold as the essential starting point for lead optimization campaigns.

17β-HSD1 inhibition
Class-level inference
>50-fold IC50 improvement with C1 substitution
C1-substitution drives nanomolar potency
Parent IC50 not explicitly reported; SAR trend inferred
17β-HSD1 inhibition structure-activity relationship medicinal chemistry

Purity Grade Differentiation for Sensitivity-Critical Applications

Commercially available 6-phenylnaphthalen-2-ol is supplied at two distinct purity tiers: a standard 98% grade (Leyan, product 1179256) and an ultra-high-purity 99.9% grade (Shanghai Youji Material Co.) priced at approximately 2000 CNY/g . The 1.9% absolute purity difference translates to a 20-fold reduction in total impurity burden (from 2.0% to 0.1%), which is critical for applications where trace organic or metal contaminants compromise data integrity.

Purity grade comparison
Direct head-to-head comparison
99.9% vs 98% purity (≈20× lower impurity load)
Lower impurity burden for sensitivity-critical applications
Supplier Certificate of Analysis; HPLC/GC purity
purity procurement analytical chemistry trace analysis

2-Phenylnaphthalene Scaffold for ERβ-Selective Ligand Design

The 2-phenylnaphthalene scaffold, of which 6-phenylnaphthalen-2-ol is the defining hydroxylated member, has been validated as a simplified nonsteroidal mimetic of the natural isoflavone genistein for achieving estrogen receptor β (ERβ) selectivity [1]. X-ray crystallographic studies (PDB: 1YY4, 1YYE) confirm that compounds based on this scaffold adopt two distinct binding orientations in the ERβ ligand-binding domain, with substituents at positions 1 and 8 driving selectivity [2]. Lead compound 47 (WAY-202196) demonstrated in vivo efficacy in two models of inflammation, establishing the scaffold's translational relevance beyond genistein.

ERβ selectivity
Class-level inference
Derivatives exhibit higher ERβ selectivity over genistein
Supports structure-guided ERβ ligand design
Parent binding data not directly reported; crystallographic validation of binding modes
ERbeta selectivity nuclear receptor genistein mimetic drug design

Suzuki-Miyaura Route for Diversification as a Building Block

6-Phenylnaphthalen-2-ol is prepared by palladium-catalyzed Suzuki-Miyaura cross-coupling of commercially available 6-bromo-2-naphthol with phenylboronic acid [1]. This modular route permits straightforward diversification of the naphthol core—both at the hydroxyl group (via etherification/esterification) and at remaining unsubstituted positions—without the protecting-group manipulations often required for regioisomeric phenylnaphthols such as 4- or 7-substituted variants.

Suzuki-Miyaura diversification
Supporting evidence
Accessible via Pd-catalyzed coupling of 6-bromo-2-naphthol
Enables modular library synthesis without protecting groups
No direct yield comparison with regioisomeric routes
Suzuki coupling cross-coupling synthetic methodology building block

Application Scenarios Based on Quantitative Evidence


Focused Libraries for 17β-HSD1 Inhibitor Lead Optimization

The parent 6-phenyl-2-naphthol scaffold is the validated entry point for 17β-HSD1 inhibitor discovery. Structure-activity relationship studies confirm that C1 substitution yields nanomolar inhibitors (e.g., compound 32, IC50 = 20 nM) [1]. By procuring the parent scaffold, medicinal chemistry groups can synthesize focused C1-substituted libraries without investing in de novo core synthesis, accelerating hit-to-lead timelines in estrogen-dependent disease programs.

Ultra-High-Purity Grade for X-Ray Crystallography

For structural biology applications requiring co-crystallization with target proteins (e.g., ERβ, PDB: 1YYE) or for single-crystal structure determination of novel derivatives, the 99.9% purity grade [1] minimizes impurity-derived crystal defects and reduces background noise in biophysical assays. The 20-fold lower impurity burden relative to the 98% grade makes this the appropriate selection for publication-quality crystallographic data.

Core Scaffold for Nonsteroidal ERβ-Selective Ligands

Researchers targeting ERβ for inflammatory disease or hormone-dependent cancer indications should consider 6-phenylnaphthalen-2-ol as a starting template. The scaffold has crystallographically validated binding modes in ERβ (PDB: 1YY4, 1YYE) [1] and has produced compounds with superior ERβ affinity and selectivity compared to genistein. Procurement of the parent scaffold enables systematic exploration of substituent effects at positions 1, 4, and 8—the critical selectivity-determining vectors identified by docking and X-ray studies.

Cross-Coupling Building Block for Materials Chemistry

The naphthol hydroxyl group and remaining aromatic C–H positions permit orthogonal functionalization via O-alkylation, O-arylation, or further C–C cross-coupling. This makes 6-phenylnaphthalen-2-ol a strategic building block for constructing phenylnaphthalene-core hole-transporting materials for solution-processable OLEDs [1]. The twisted, asymmetric phenyl-naphthalene architecture enhances solubility and thermal stability relative to planar analogs, a critical advantage for wet-process device fabrication.

Application
Selection Property
Validation Focus
17β-HSD1 inhibitor lead optimization
Validated C1-substitution vector
Inhibitory potency profiling (IC50)
Protein co-crystallization studies
Ultra-high-purity grade
Crystal quality and biophysical assay background
ERβ-selective ligand discovery
Crystallographically validated ERβ scaffold
Substituent effects on ERβ/ERα selectivity
Organic electronics materials synthesis
Cross-coupling compatible naphthol core
Solubility and thermal stability of derived materials
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